molecular formula C23H19F3N4O2S2 B2577135 N-(4-methyl-1,3-thiazol-2-yl)-2-{[5-(4-methylphenyl)-1-[4-(trifluoromethoxy)phenyl]-1H-imidazol-2-yl]sulfanyl}acetamide CAS No. 1226446-01-0

N-(4-methyl-1,3-thiazol-2-yl)-2-{[5-(4-methylphenyl)-1-[4-(trifluoromethoxy)phenyl]-1H-imidazol-2-yl]sulfanyl}acetamide

Cat. No.: B2577135
CAS No.: 1226446-01-0
M. Wt: 504.55
InChI Key: GXQVZBHWLXFLPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-methyl-1,3-thiazol-2-yl)-2-{[5-(4-methylphenyl)-1-[4-(trifluoromethoxy)phenyl]-1H-imidazol-2-yl]sulfanyl}acetamide is a complex organic compound that features a thiazole ring, an imidazole ring, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methyl-1,3-thiazol-2-yl)-2-{[5-(4-methylphenyl)-1-[4-(trifluoromethoxy)phenyl]-1H-imidazol-2-yl]sulfanyl}acetamide typically involves multi-step organic reactions. The process may start with the preparation of the thiazole and imidazole intermediates, followed by their coupling under specific conditions. Common reagents might include thionyl chloride, trifluoromethoxybenzene, and various catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

N-(4-methyl-1,3-thiazol-2-yl)-2-{[5-(4-methylphenyl)-1-[4-(trifluoromethoxy)phenyl]-1H-imidazol-2-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce new functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: Various substitution reactions can occur, particularly on the aromatic rings, to introduce different substituents.

Common Reagents and Conditions

Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions would vary depending on the desired transformation but could include specific temperatures, solvents, and catalysts.

Major Products

The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups such as halogens or alkyl groups.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.

Biology

In biological research, it might be investigated for its potential as a pharmaceutical agent, particularly if it exhibits any bioactivity such as antimicrobial or anticancer properties.

Medicine

If the compound shows promising biological activity, it could be developed into a drug candidate for treating various diseases.

Industry

In industry, the compound could be used in the development of new materials, such as polymers or coatings, due to its unique structural features.

Mechanism of Action

The mechanism of action of N-(4-methyl-1,3-thiazol-2-yl)-2-{[5-(4-methylphenyl)-1-[4-(trifluoromethoxy)phenyl]-1H-imidazol-2-yl]sulfanyl}acetamide would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds might include other thiazole or imidazole derivatives with comparable structural features. Examples could be:

  • N-(4-methyl-1,3-thiazol-2-yl)-2-{[5-(4-methylphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide
  • N-(4-methyl-1,3-thiazol-2-yl)-2-{[5-(4-methylphenyl)-1-[4-methoxyphenyl]-1H-imidazol-2-yl]sulfanyl}acetamide

Uniqueness

The uniqueness of N-(4-methyl-1,3-thiazol-2-yl)-2-{[5-(4-methylphenyl)-1-[4-(trifluoromethoxy)phenyl]-1H-imidazol-2-yl]sulfanyl}acetamide lies in its specific combination of functional groups and rings, which may confer unique chemical and biological properties not found in other similar compounds.

Properties

IUPAC Name

2-[5-(4-methylphenyl)-1-[4-(trifluoromethoxy)phenyl]imidazol-2-yl]sulfanyl-N-(4-methyl-1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19F3N4O2S2/c1-14-3-5-16(6-4-14)19-11-27-22(34-13-20(31)29-21-28-15(2)12-33-21)30(19)17-7-9-18(10-8-17)32-23(24,25)26/h3-12H,13H2,1-2H3,(H,28,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXQVZBHWLXFLPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CN=C(N2C3=CC=C(C=C3)OC(F)(F)F)SCC(=O)NC4=NC(=CS4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19F3N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

504.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.